molecular formula C16H13BrF2N2O4 B1263797 2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

Cat. No. B1263797
M. Wt: 415.19 g/mol
InChI Key: BNYDDAAZMBUFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid is an aromatic ether and an organobromine compound.

Scientific Research Applications

Molecular Structure and Spectroscopy

  • FT-IR and Molecular Structure Analysis : The compound's structure is confirmed through IR, NMR, and X-ray diffraction studies. The analysis of vibrational wavenumbers using HF and DFT methods provides insights into its molecular structure (Raju et al., 2015).
  • Spectroscopic and Structural Investigations : Another study focuses on spectroscopic (FT-IR and FT-Raman) and theoretical (DFT) investigations of similar compounds, providing insights into the molecular properties and potential applications in nonlinear optical materials (Vanasundari et al., 2018).

Chemical Reactions and Synthesis

  • Reaction Features with 1,3-Binucleophiles : A study discusses the reaction differences of 4-alkyl(aryl)-substituted 4-oxobutanoic acids with 1,3-binucleophiles, leading to the formation of different fused tricyclic systems (Grinev et al., 2017).
  • Synthesis and Characterization : Research on the synthesis and characterization of similar compounds involves methods like FT-IR, NMR, UV-Vis, and thermal analysis, providing insights into the synthesis routes and stability of these compounds (Nayak et al., 2014).

Catalysis and Organic Synthesis

  • Enantioselective Catalysis : Research on enantioselective domino reactions using similar compounds in the presence of bifunctional squaramide organocatalysts shows potential applications in organic synthesis (Wang et al., 2014).
  • Watering Protocol in Synthesis : A study describes a novel protocol involving water addition to facilitate the condensation of anilines with similar compounds, useful in organic synthetic processes (Marull et al., 2004).

Biochemical Applications

  • Inhibitors of Glycolic Acid Oxidase : Certain derivatives of similar compounds have been synthesized as potent inhibitors of glycolic acid oxidase, which can have biochemical and therapeutic applications (Williams et al., 1983).
  • Synthesis and Antimicrobial Activity : Research involving the synthesis of related compounds and their antimicrobial activity offers insights into their potential use in developing new antimicrobial agents (Koz’minykh et al., 2004).

Spectroscopic and Reactive Properties

  • Investigation of Reactive and Spectroscopic Properties : A comprehensive study combines spectroscopic, DFT, MD, and docking studies to investigate the reactive and spectroscopic properties of an oxobutanoic acid derivative, highlighting its potential in various applications (Mary et al., 2017).

properties

IUPAC Name

2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYDDAAZMBUFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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